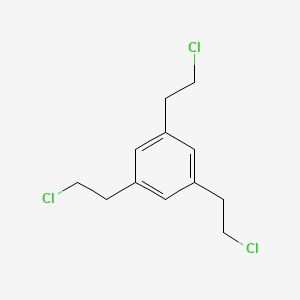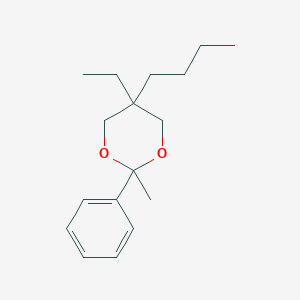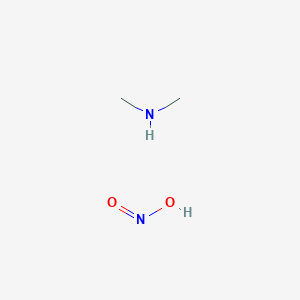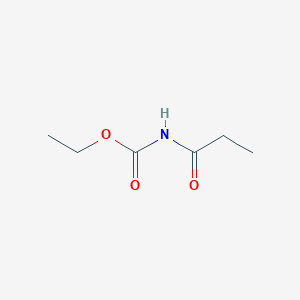
ethyl N-propanoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-propanoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-propanoylcarbamate can be synthesized through the reaction of ethyl carbamate with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction between ethyl carbamate and propanoyl chloride can be carried out in a flow reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-propanoylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethyl carbamate and propanoic acid.
Oxidation: Oxidative reactions can convert this compound into corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Hydrolysis: Ethyl carbamate and propanoic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-propanoylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl N-propanoylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Ethyl N-propanoylcarbamate can be compared with other carbamates such as ethyl carbamate and propyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to its propanoyl group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Propyl carbamate: Used in similar applications but with different reactivity due to the propyl group.
Propriétés
Numéro CAS |
14789-91-4 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
ethyl N-propanoylcarbamate |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-6(9)10-4-2/h3-4H2,1-2H3,(H,7,8,9) |
Clé InChI |
NFSZCRFKMVJOFF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


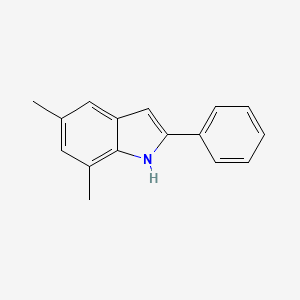

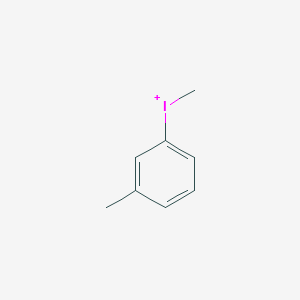
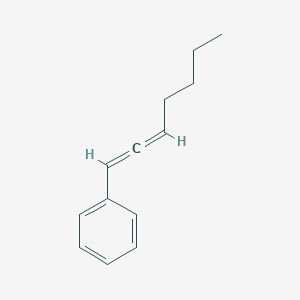
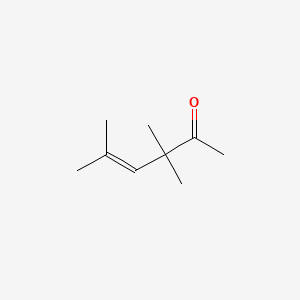



![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
